2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene
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Overview
Description
2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a compound of significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains both difluoromethoxy and difluoromethyl groups attached to a naphthalene ring, making it a valuable building block in the synthesis of various fluorine-containing molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate . This reagent is known for its versatility and stability, making it suitable for various difluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer difluoromethyl groups to naphthalene derivatives . These methods are optimized for high yield and efficiency, ensuring the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-8-(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl and difluoromethoxy groups with molecular targets. These interactions can influence various pathways, including enzymatic reactions and receptor binding . The precise mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-naphthalene: Lacks the difluoromethyl group, making it less versatile in certain reactions.
8-(Difluoromethyl)-naphthalene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.
2,8-Difluoronaphthalene: Contains fluorine atoms instead of difluoromethyl and difluoromethoxy groups, leading to different chemical properties.
Properties
Molecular Formula |
C12H8F4O |
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Molecular Weight |
244.18 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)9-3-1-2-7-4-5-8(6-10(7)9)17-12(15)16/h1-6,11-12H |
InChI Key |
QYBFYMDTMGNRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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